molecular formula C17H19NO2 B136311 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid CAS No. 147959-15-7

1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid

Cat. No. B136311
M. Wt: 269.34 g/mol
InChI Key: HKMILJYUHPDEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic acid, also known as NPC-15437, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of piperidine carboxylic acids and has been found to exhibit interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of oxidative stress and inflammation. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been found to bind to amyloid-beta and alpha-synuclein, preventing their aggregation into toxic forms. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.

Biochemical And Physiological Effects

1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, reduce oxidative stress and inflammation, and increase the activity of antioxidant enzymes. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are two proteins that are implicated in the development of several neurodegenerative diseases. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as cancer and cardiovascular diseases. However, one of the limitations of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid. One area of research could focus on improving the solubility of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid, which would make it easier to administer in vivo. Another area of research could focus on the development of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid derivatives with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been described in the literature. The method involves the reaction of 2-naphthaldehyde with piperidine-4-carboxylic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been studied for its potential therapeutic applications in several areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are two proteins that are implicated in the development of these diseases. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as cancer and cardiovascular diseases.

properties

CAS RN

147959-15-7

Product Name

1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C17H19NO2/c19-17(20)15-7-9-18(10-8-15)12-13-5-6-14-3-1-2-4-16(14)11-13/h1-6,11,15H,7-10,12H2,(H,19,20)

InChI Key

HKMILJYUHPDEBJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC3=CC=CC=C3C=C2

synonyms

1-(2-NAPHTHALENYLMETHYL)-4-PIPERIDINECARBOXYLIC ACID

Origin of Product

United States

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